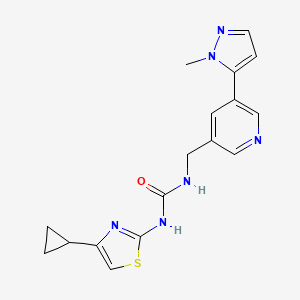![molecular formula C20H17FN2O3S B2528066 (E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 638144-01-1](/img/structure/B2528066.png)
(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold that has been explored for its potential in various biological activities. While the specific compound has not been directly studied in the provided papers, similar derivatives have been synthesized and evaluated for their biological effects. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects . Another study focused on a series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives, which demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma . These studies suggest that the core structure of the compound may confer biological activity, potentially making it a candidate for further pharmacological investigation.
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b]thiophene derivatives typically involves the reaction of thiocarbamoyl derivatives with metal ions or other reactants to form the desired compound . The synthesis process is confirmed using various spectral tools, ensuring the correct structure of the synthesized compounds. Although the exact synthesis method for the compound is not provided, it is likely to follow similar synthetic pathways, with modifications to incorporate the specific substituents such as the 2-fluorophenyl group.
Molecular Structure Analysis
Spectral analysis, including UV-Vis, IR, (1)H NMR, and EPR, is commonly used to confirm the molecular structure of synthesized compounds . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. For the compound , such analyses would be crucial to verify the presence of the cyano group, the fluorophenyl moiety, and the acrylamido linkage, as well as the overall conformation of the molecule.
Chemical Reactions Analysis
The reactivity of tetrahydrobenzo[b]thiophene derivatives can be influenced by the substituents present on the core structure. The provided papers do not detail specific chemical reactions for the compound , but they do suggest that the derivatives can interact with metal ions to form complexes . Additionally, the cytotoxic effects observed in cancer cell lines imply that these compounds can interact with biological molecules, potentially through covalent or non-covalent binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are not explicitly discussed in the provided papers. However, such properties are typically characterized by elemental analysis, conductance, thermal analysis, and magnetic moments . These properties are important for understanding the stability, solubility, and overall behavior of the compound under various conditions, which is essential for its potential application in a biological context.
Wissenschaftliche Forschungsanwendungen
Anti-rheumatic Potential
A study explored the anti-rheumatic potential of a related compound and its metal complexes, showing significant antioxidant, analgesic, and anti-rheumatic effects. This suggests potential applications in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).
Cytotoxicity and Anticancer Activity
Another research focus involves synthesizing novel compounds for cytotoxicity against cancer cells, indicating the potential for cancer therapy applications. For example, derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their relevance in medicinal chemistry and drug development (Hassan, Hafez, & Osman, 2014).
Functionalized Carbazoles and Dibenzothiophenes
The synthesis of functionalized carbazoles, dibenzofurans, and dibenzothiophenes through anionic cyclization demonstrates the compound's utility in creating complex heterocyclic structures. This process has implications for materials science and organic electronics, showcasing the versatility of these chemical frameworks (Sanz et al., 2006).
Urokinase Inhibitors
Research into synthesizing 4-substituted benzo[b]thiophene-2-carboxamidines from the compound's family has yielded potent and selective inhibitors of urokinase, a therapeutic target for cancer treatment. This underscores the compound's relevance in developing new anticancer agents (Bridges et al., 1993).
Dye Applications
The compound's derivatives have been used to synthesize azo dyes, exhibiting good coloration and fastness properties on polyester, indicating its potential applications in the textile industry (Sabnis & Rangnekar, 1989).
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-20(25)17-14-7-3-5-9-16(14)27-19(17)23-18(24)13(11-22)10-12-6-2-4-8-15(12)21/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,23,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQJFVPGCEMKO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2527983.png)
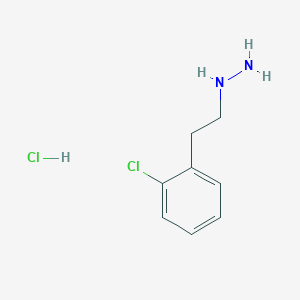
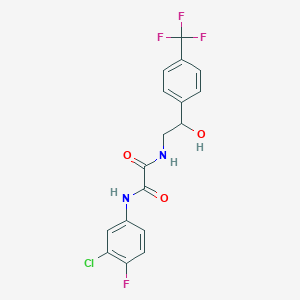
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2527991.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)
![1-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2527995.png)
![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
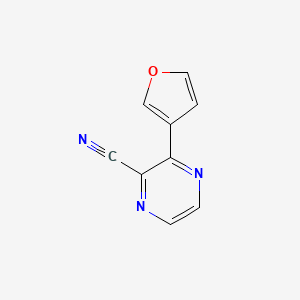
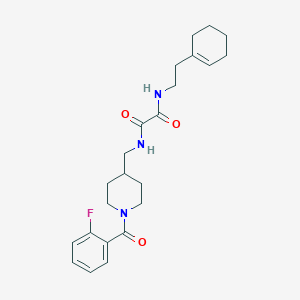
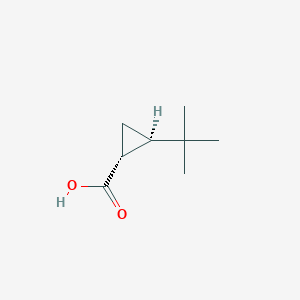
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)

